molecular formula C12H20N2O2 B1450489 tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate CAS No. 1781740-66-6

tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate

Cat. No. B1450489
M. Wt: 224.3 g/mol
InChI Key: RWMFSSOBMVTXJK-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1781740-66-6 . It has a molecular weight of 224.3 and its IUPAC name is tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate . It is in the form of an oil .


Molecular Structure Analysis

The InChI Code for tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate is 1S/C12H20N2O2/c1-9(8-13)10-6-5-7-14(10)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate is an oil . It is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure of Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized via the mixed anhydride method using iso-butoxycarbonyl chloride (i-BuOCOCl). The synthesized compound underwent spectroscopic characterization and X-ray diffraction studies, revealing its crystallization in the triclinic space group P1. The study detailed the molecular geometry, space parameters, and the conformation of the proline ring, which is in an envelope conformation. Intermolecular hydrogen bonds of the type C–H...O were also noted in the structure (Naveen et al., 2007).

Chemical Synthesis Applications

Enantioselective Nitrile Anion Cyclization The paper outlines an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. The process describes a five-step synthesis, including catalytic CBS asymmetric reduction, t-butylamine displacement, and conjugate addition of hindered secondary amine to acrylonitrile. The cyclization resulted in 1,3,4-trisubstituted chiral pyrrolidine with high yield and enantiomeric excess. The study emphasizes the applicability of this chemistry to both electronically neutral and rich substituted phenyl substrates (Chung et al., 2005).

Synthesis of tert-Butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates An efficient method was developed for synthesizing tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate. This highly functionalized 2-pyrrolidinone was synthesized from readily available materials and was instrumental in synthesizing a novel series of macrocyclic Tyk2 inhibitors, leading to the identification of potent and selective macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319 . The precautionary statements include P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9(8-13)10-6-5-7-14(10)11(15)16-12(2,3)4/h9-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWMFSSOBMVTXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1CCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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